molecular formula C11H8O6S B1313094 6-Hydroxy-5-sulfo-2-naphthoic acid CAS No. 137644-29-2

6-Hydroxy-5-sulfo-2-naphthoic acid

Cat. No. B1313094
M. Wt: 268.24 g/mol
InChI Key: LEVVRXZZVPTGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268458

Procedure details

1-Sulfo-6-carboxy-2-aminonaphthalene, which is used as the starting compound, was hitherto unknown. However, it can be prepared according to the invention by sulfonating 2-naphthol-6-carboxylic acid in a sulfuric acid/sulfur trioxide mixture (oleum) which has a sulfur trioxide content of from 0 to 65% by weight, at a temperature of between -5° C. and +40° C., preferably at 0° to 10° C., to first give 1-sulfo-6-carboxy-2-naphthol, then isolating this compound and subsequently reacting it with ammonium hydrogen sulfite in an aqueous, alkaline medium in an autoclave at a temperature of between 100° and 200° C., preferably between 140° and 160° C.
Name
1-Sulfo-6-carboxy-2-aminonaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([C:15]([OH:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1N)([OH:4])(=[O:3])=[O:2].C1C(C(O)=O)=CC2C=CC([OH:27])=CC=2C=1.S(=O)(=O)(O)O.S(=O)(=O)=O.S(=O)(=O)=O>>[S:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([C:15]([OH:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[OH:27])([OH:4])(=[O:3])=[O:2] |f:2.3|

Inputs

Step One
Name
1-Sulfo-6-carboxy-2-aminonaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C=CC2=CC(=CC=C12)C(=O)O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O.S(=O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
However, it can be prepared

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)C1=C(C=CC2=CC(=CC=C12)C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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